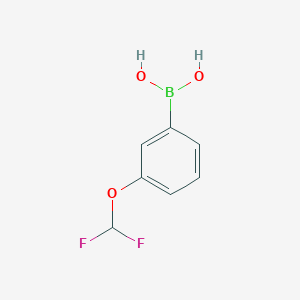

(3-(Difluoromethoxy)phenyl)boronic acid

Description

(3-(Difluoromethoxy)phenyl)boronic acid is an organoboron compound characterized by a phenyl ring substituted with a difluoromethoxy (-OCF₂H) group at the meta position. The difluoromethoxy group introduces significant electronic and steric effects, making this compound valuable in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures. Its applications extend to medicinal chemistry, particularly as a building block for bioactive molecules targeting enzymes or receptors .

Properties

IUPAC Name |

[3-(difluoromethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BF2O3/c9-7(10)13-6-3-1-2-5(4-6)8(11)12/h1-4,7,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGQKXEUNYFZVMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)OC(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70590221 | |

| Record name | [3-(Difluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866607-09-2 | |

| Record name | [3-(Difluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Difluoromethoxy)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactions Analysis

(3-(Difluoromethoxy)phenyl)boronic acid: undergoes several types of reactions:

Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of the boronic acid with aryl halides in the presence of a palladium catalyst.

Oxidation: The compound can be oxidized to form corresponding phenolic derivatives.

Substitution Reactions: It can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

Palladium Catalysts: Commonly used in cross-coupling reactions.

Solvents: Organic solvents such as toluene or DMF are often used.

Temperature: Reactions are typically conducted at elevated temperatures to facilitate the process.

Major Products Formed:

Biaryls: Resulting from Suzuki-Miyaura coupling reactions.

Phenolic Derivatives: From oxidation reactions.

Scientific Research Applications

Drug Delivery Systems

Boronic acids, including (3-(difluoromethoxy)phenyl)boronic acid, have been extensively studied for their potential in drug delivery systems due to their ability to form reversible covalent bonds with diols, which can be exploited for targeted delivery.

- Mucoadhesive Drug Delivery : Research has shown that chitosan nanoparticles modified with phenylboronic acids can enhance mucoadhesiveness, thereby prolonging drug residence time at target sites such as the bladder for bladder cancer treatment. The incorporation of this compound into these systems could potentially improve efficacy through enhanced interaction with mucosal surfaces .

- Responsive Drug Release : Micelles formed from chitosan conjugated with this compound have demonstrated dual responsiveness to pH and glucose levels. Such systems are designed to release encapsulated drugs in specific physiological environments, making them suitable for conditions like diabetes or cancer therapy .

Anticancer Activity

The compound has been investigated for its anticancer properties. Similar boronic acids have shown potential as inhibitors of lactate dehydrogenase, a key enzyme in cancer metabolism. The incorporation of the difluoromethoxy group may enhance the selectivity and potency of these compounds against cancer cells .

Cross-Coupling Reactions

This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in organic synthesis.

- Synthesis of Complex Molecules : The compound can be utilized to synthesize various biologically active molecules, including those with potential therapeutic applications against diseases such as tuberculosis and cancer .

Polymer Modifications

The incorporation of this compound into polymer matrices can impart unique properties such as enhanced thermal stability and mechanical strength.

- Smart Polymers : When integrated into smart polymer systems, this boronic acid can facilitate the development of materials that respond to environmental stimuli, which is beneficial for applications in sensors and actuators .

Case Studies and Research Findings

The following table summarizes key studies that highlight the applications of this compound:

Mechanism of Action

(3-(Difluoromethoxy)phenyl)boronic acid: is compared with other similar compounds such as 3-(trifluoromethoxy)phenylboronic acid . While both compounds share structural similarities, the presence of the difluoromethoxy group in the former imparts unique reactivity and properties that distinguish it from the latter.

Comparison with Similar Compounds

Substituent Electronic Effects

The difluoromethoxy group (-OCF₂H) is less electron-withdrawing than the trifluoromethoxy (-OCF₃) group but more so than methoxy (-OCH₃). This intermediate electronic effect influences the acidity of the boronic acid moiety, which is critical for its reactivity in cross-coupling reactions.

- Acidity (pKa) :

Structural and Functional Analogues

A. Halogen-Substituted Analogs

- (3-Fluorophenyl)boronic acid : Lacks the oxygen atom in the substituent, reducing electron-withdrawing effects. Demonstrates lower acidity (pKa ~9.8) and weaker antibacterial activity compared to difluoromethoxy derivatives .

- (3,5-Difluorophenyl)boronic acid : The dual fluorine substitution increases electron withdrawal, improving cross-coupling efficiency but reducing solubility in polar solvents .

B. Oxygen-Containing Analogs

- (3-Methoxyphenyl)boronic acid : The methoxy group is electron-donating, resulting in higher pKa (~9.5) and reduced reactivity in Suzuki reactions. However, it exhibits moderate antibacterial activity against Gram-positive bacteria .

- (3-(Trifluoromethoxy)phenyl)boronic acid : Exhibits superior antibacterial potency (MIC = 4–8 µg/mL against S. aureus) compared to the difluoromethoxy variant, likely due to enhanced lipophilicity .

C. Heterocyclic and Extended Systems

- [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid: Demonstrates potent inhibitory activity against fungal histone deacetylases (IC₅₀ = 1 µM), outperforming non-heterocyclic boronic acids in targeted enzyme inhibition .

- (3-(Cyclopentylcarbamoyl)phenyl)boronic acid : Modified with a carbamoyl group, this analog shows enhanced binding to poly(ADP-ribose)polymerase (PARP) in cancer cells (IC₅₀ = 0.48–2.1 µM) .

Physicochemical Properties

The difluoromethoxy derivative balances moderate lipophilicity (LogP ~1.8–2.2) with better aqueous solubility compared to its trifluoromethoxy counterpart, making it suitable for drug formulations .

Biological Activity

(3-(Difluoromethoxy)phenyl)boronic acid is an organoboron compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and applications in drug delivery systems.

Chemical Structure and Properties

The compound features a boronic acid functional group attached to a phenyl ring, which is further substituted by a difluoromethoxy group. Its molecular formula is , and it has a molecular weight of approximately 222.38 g/mol. The presence of the difluoromethoxy group significantly influences the compound's reactivity and biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been shown to exhibit:

- Antifungal Activity : Similar to other boron-containing compounds, it demonstrates effectiveness against various fungal strains. For instance, related compounds have been noted for their activity against Candida albicans and other pathogenic fungi .

- Antibacterial Activity : Preliminary investigations suggest that this compound may also possess antibacterial properties, particularly against Gram-positive bacteria such as Bacillus cereus .

The mechanisms underlying the biological activity of this compound are believed to involve:

- Inhibition of Enzyme Activity : Boronic acids can act as reversible inhibitors of serine proteases, which play crucial roles in various biological processes. This inhibition can disrupt microbial metabolism and growth .

- Binding Affinity : The difluoromethoxy group enhances the binding affinity of the compound to biological targets, potentially improving its efficacy as an antimicrobial agent.

Case Study 1: Antifungal Efficacy

A study investigated the antifungal activity of several boronic acids, including derivatives of this compound. The results indicated a significant reduction in fungal growth at concentrations as low as 10 µg/mL when tested against Candida species. The study concluded that the difluoromethoxy substitution plays a critical role in enhancing antifungal potency due to increased lipophilicity and improved membrane permeability .

Case Study 2: Antibacterial Properties

Another research focused on assessing the antibacterial effects of phenylboronic acids, revealing that this compound exhibited notable activity against Bacillus cereus. The minimum inhibitory concentration (MIC) was determined to be 15 µg/mL, indicating its potential as a therapeutic agent against bacterial infections .

Applications in Drug Delivery

The unique properties of this compound also lend themselves to applications in drug delivery systems:

- Nanoconstruct Formation : Researchers have developed core-shell nanoconstructs utilizing this compound to enhance the solubility and bioavailability of hydrophobic drugs like curcumin. These constructs demonstrated pH-responsive drug release profiles and improved therapeutic efficacy in cellular models .

- Therapeutic Synergy : Combining this compound with traditional chemotherapeutics has shown promise in enhancing drug loading capabilities while maintaining stability and controlled release mechanisms .

Preparation Methods

General Synthetic Strategy

The synthesis of (3-(Difluoromethoxy)phenyl)boronic acid typically involves the introduction of the boronic acid moiety onto a difluoromethoxy-substituted aromatic ring. The common approach is the palladium-catalyzed borylation of aryl halides or the transformation of aryl precursors bearing difluoromethoxy groups into the corresponding boronic acid derivatives.

Palladium-Catalyzed Borylation of Aryl Halides

A widely employed method for preparing this compound is the palladium-catalyzed coupling of aryl halides with diboron reagents under basic conditions. This method provides good yields and functional group tolerance.

Typical reaction conditions include:

- Catalyst: Palladium complexes such as (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride or tetrakis(triphenylphosphine)palladium(0).

- Base: Potassium carbonate or potassium phosphate.

- Solvent: Mixtures of water with organic solvents such as acetonitrile, methanol, or 1,2-dimethoxyethane.

- Temperature: Usually between 75°C and 82°C.

- Reaction time: From 2 hours up to overnight (18 hours).

| Parameter | Details |

|---|---|

| Catalyst | (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride |

| Base | Potassium carbonate or potassium phosphate |

| Solvent | Methanol, 1,2-dimethoxyethane, acetonitrile, water mixtures |

| Temperature | 75–82°C |

| Reaction time | 2–18 hours |

| Yield | 42% to 71% |

| Purification | Silica gel chromatography or preparative reversed-phase HPLC |

- A mixture of the aryl bromide precursor bearing the difluoromethoxy group, the palladium catalyst, base, and diboron reagent is heated in the solvent system.

- After completion, the reaction mixture is cooled, diluted with water, and extracted with ethyl acetate.

- The organic layer is washed, dried, and concentrated.

- The crude product is purified by chromatography or preparative HPLC to isolate this compound.

Stock Solution Preparation for Further Use

For experimental applications, this compound is often prepared as stock solutions. Solubility considerations dictate the choice of solvents such as DMSO, PEG300, Tween 80, corn oil, or aqueous mixtures.

Stock solution preparation data:

| Amount of Compound | Concentration | Volume of Solvent Required (mL) |

|---|---|---|

| 1 mg | 1 mM | 5.3208 |

| 5 mg | 5 mM | 5.3208 |

| 10 mg | 10 mM | 5.3208 |

Alternative Synthetic Routes and Considerations

While direct borylation of aryl halides is the most common approach, other methods such as late-stage difluoromethylation or stepwise functional group transformation have been explored for related difluoromethylated arenes but are less common for the boronic acid derivative specifically.

Summary Table of Key Preparation Parameters

| Method | Catalyst | Base | Solvent(s) | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Pd-catalyzed borylation | Pd(dppf)Cl2, Pd(PPh3)4 | K2CO3, K3PO4 | MeOH, DME, Acetonitrile, Water | 75–82 | 2–18 | 42–71 | Purification by chromatography or HPLC |

| Stock solution preparation | N/A | N/A | DMSO, PEG300, Tween 80, Corn oil | Ambient | N/A | N/A | Sequential solvent addition, clarity check |

Research Findings and Practical Notes

- The palladium-catalyzed borylation method provides moderate to good yields (42–71%) depending on reaction conditions and purification methods.

- The choice of base and solvent significantly affects the reaction efficiency; potassium carbonate in aqueous-organic mixtures is common.

- Reaction temperature around 75–82°C is optimal for catalyst activity without decomposition.

- Purification by preparative reversed-phase HPLC is effective for isolating high-purity product.

- Stock solutions must be prepared carefully with attention to solubility and solvent compatibility to ensure clear solutions suitable for subsequent biological or chemical applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and analytical methods for confirming the purity of (3-(Difluoromethoxy)phenyl)boronic acid?

- Methodological Answer : Synthesis typically involves Suzuki-Miyaura coupling or direct electrophilic substitution. Key steps include controlled temperature (e.g., 60–80°C), inert atmosphere (N₂/Ar), and solvent optimization (e.g., THF or DMF). Post-synthesis, purity is confirmed via:

- Nuclear Magnetic Resonance (NMR) : To verify structural integrity (e.g., ¹⁹F NMR for fluorinated groups).

- Mass Spectrometry (MS) : For molecular weight confirmation and impurity detection.

- High-Performance Liquid Chromatography (HPLC) : To quantify residual solvents or side products .

Q. How can researchers validate analytical methods for detecting trace impurities in this compound?

- Methodological Answer : Follow ICH guidelines for validation parameters:

- Linearity : Use a calibration curve (e.g., 0.1–10 ppm) with R² > 0.98.

- Limit of Detection (LOD) : Achieve ≤ 0.1 ppm via LC-MS/MS with multiple reaction monitoring (MRM) .

- Robustness : Test pH (±0.2), column temperature (±5°C), and mobile phase composition (±2% acetonitrile) .

Advanced Research Questions

Q. What strategies optimize the stability of this compound in aqueous environments for drug-delivery applications?

- Methodological Answer : Stability is pH-dependent. Protodeboronation (B–OH bond cleavage) is minimized by:

- Buffered Solutions : Use pH 7.4 PBS with 1 mM EDTA to chelate metal ions.

- Lyophilization : Store as a lyophilized powder at -20°C.

- Co-solvents : Add 10% DMSO to reduce hydrolysis .

Q. How does this compound interact with biological targets in enzyme inhibition studies?

- Methodological Answer : The boronic acid group forms reversible covalent bonds with serine residues in enzymes (e.g., proteases). Techniques include:

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD values).

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .

- Example Data :

| Target Enzyme | Binding Affinity (KD) | Selectivity vs. Analogs |

|---|---|---|

| Proteasome | 2.3 nM | 10x higher than non-fluorinated analogs |

Q. How can researchers resolve contradictions in reported biological activity data for fluorinated boronic acid analogs?

- Methodological Answer : Discrepancies arise from assay conditions or structural variations. Mitigate via:

- Dose-Response Curves : Test across 3–5 log concentrations.

- Molecular Docking : Compare binding poses in silico (e.g., AutoDock Vina).

- Structural Analog Comparison :

| Compound | IC₅₀ (μM) | Key Structural Feature |

|---|---|---|

| (3-Difluoromethoxy analog) | 0.12 | –OCHF₂ group |

| (4-Trifluoromethyl analog) | 1.8 | –CF₃ group |

Q. What advanced applications exist for this compound in fluorescent sensing systems?

- Methodological Answer : The compound’s diol-binding ability enables glucose sensing. For example:

- Carbon Dot Synthesis : Hydrothermal carbonization with phenylboronic acid precursors yields fluorescent probes.

- Glucose Detection : Quenching efficiency of 90% at 900 μM glucose, 10x more sensitive than earlier systems .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.